Methanesulfonamide

Catalog No.
S578874
CAS No.
3144-09-0
M.F
CH5NO2S
M. Wt
95.12 g/mol
Availability
In Stock
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Methanesulfonamide

CAS Number

3144-09-0

Product Name

Methanesulfonamide

IUPAC Name

methanesulfonamide

Molecular Formula

CH5NO2S

Molecular Weight

95.12 g/mol

InChI

InChI=1S/CH5NO2S/c1-5(2,3)4/h1H3,(H2,2,3,4)

InChI Key

HNQIVZYLYMDVSB-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N

Synonyms

Mesylamide; Methanesulfonic Amide; Methanesulphonamide; Methylsulfonamide; NSC 191039; NSC 271

Canonical SMILES

CS(=O)(=O)N

Methanesulfonamide, with the chemical formula CH3S O 2NH2\text{CH}_3\text{S O }_2\text{NH}_2, is a sulfonamide compound characterized by the presence of a sulfonyl group (S O 2\text{S O }_2) attached to an amine group. This compound is a colorless solid at room temperature, with a melting point of approximately 363 K and a boiling point of around 453 K. Methanesulfonamide has garnered attention due to its potential applications in pharmaceuticals and its unique chemical properties, including its reactivity with hydroxyl radicals in atmospheric chemistry .

, particularly involving hydroxyl radicals. The reaction between methanesulfonamide and hydroxyl radicals leads to the formation of N-centered radicals, which can further react with atmospheric oxygen to produce several downstream products, including sulfur dioxide, carbon monoxide, and nitric acid . The primary reaction pathway involves hydrogen abstraction from the amine group, resulting in the formation of a radical intermediate .

Key Reaction:

  • Reaction with Hydroxyl Radical:
    CH3S O 2NH2+OHCH3S O 2NH+H2O\text{CH}_3\text{S O }_2\text{NH}_2+\cdot \text{OH}\rightarrow \text{CH}_3\text{S O }_2\text{N}\cdot \text{H}+\text{H}_2\text{O}

Methanesulfonamide derivatives have been studied for their biological activity, particularly as anti-inflammatory agents. They exhibit selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The derivatives are designed to minimize gastric side effects while maintaining efficacy against inflammation .

Several methods have been developed for synthesizing methanesulfonamide:

  • Direct Sulfonation:
    • Methanesulfonamide can be synthesized by sulfonating amines using methanesulfonyl chloride.
  • Reactions with Thionyl Chloride:
    • It can react with thionyl chloride to form various derivatives useful in pharmaceutical applications .
  • Alternative Synthetic Routes:
    • Other methods include reacting methanol with sulfur trioxide followed by amination.

Methanesulfonamide has diverse applications across several fields:

  • Pharmaceuticals: Used as a precursor for developing anti-inflammatory drugs.
  • Chemical Synthesis: Serves as a reagent in organic synthesis due to its sulfonamide group.
  • Agricultural Chemicals: Potential use in agrochemicals due to its reactivity.

Studies on the interactions of methanesulfonamide focus on its atmospheric chemistry and biological interactions. In atmospheric studies, methanesulfonamide's reaction with hydroxyl radicals plays a significant role in understanding its degradation pathways and environmental impact . In biological contexts, its interaction with cyclooxygenase enzymes highlights its potential therapeutic benefits .

Methanesulfonamide shares structural similarities with several other compounds, particularly sulfonamides. Here are some similar compounds:

Compound NameChemical FormulaKey Features
SulfanilamideC6H8N2O2S\text{C}_6\text{H}_8\text{N}_2\text{O}_2\text{S}Antibacterial properties; first sulfonamide drug
AcetazolamideC4H6N2O3S\text{C}_4\text{H}_6\text{N}_2\text{O}_3\text{S}Carbonic anhydrase inhibitor; diuretic agent
Benzene sulfonamideC6H7NO2S\text{C}_6\text{H}_7\text{N}\text{O}_2\text{S}Used in dyes and as a reagent in organic synthesis

Uniqueness of Methanesulfonamide

Methanesulfonamide is unique due to its specific reactivity patterns, particularly its interaction with hydroxyl radicals leading to distinct radical species not typically observed in other sulfonamides. This property makes it significant for studies related to atmospheric chemistry and environmental impact assessments .

Of Methanesulfonamide

PropertyValue
CAS Number3144-09-0
Molecular FormulaCH₅NO₂S
Molecular Weight95.12 g/mol
Melting Point85-89 °C
Boiling Point208.2±23.0 °C (Predicted)
Density1.229 (estimate)
Refractive Index1.5130 (estimate)
pKa10.87±0.60 (Predicted)
Physical StateCrystals, Powder or Flakes
ColorWhite to yellow
InChIKeyHNQIVZYLYMDVSB-UHFFFAOYSA-N

The compound exhibits moderate solubility characteristics, being slightly soluble in dimethyl sulfoxide (DMSO) and methanol. For optimal stability, methanesulfonamide should be stored in a dark place, sealed in dry conditions at room temperature. These properties influence both laboratory-scale preparations and industrial manufacturing processes.

Cosolvent Effects in Sharpless Asymmetric Dihydroxylation

Methanesulfonamide significantly accelerates the hydrolysis step of osmium tetroxide-mediated Sharpless asymmetric dihydroxylation reactions by acting as a phase-transfer cosolvent. In nonterminal aliphatic olefins, the compound enhances the migration of hydroxide ions from the aqueous phase to the organic phase, where the osmate ester intermediate resides. This effect is quantified by the computational partition coefficient (clog P) of the osmate ester, which correlates inversely with reaction time (t~90%~). For example, osmate esters with lower clog P values (indicating higher polarity) exhibit faster hydrolysis rates in the absence of methanesulfonamide, diminishing the compound’s accelerating effect [1] [7].

Table 1: Relationship Between Osmate Ester Polarity and Methanesulfonamide Acceleration

Substrate Typeclog Pt~90%~ (Without MsNH₂)t~90%~ (With MsNH₂)
Nonterminal Aliphatic1.212 h8 h
Nonterminal Aliphatic0.88 h6 h
Terminal Aliphatic-0.36 h6 h

Terminal aliphatic olefins, characterized by osmate esters with clog P < 0, show no acceleration from methanesulfonamide due to their inherent accessibility to aqueous hydroxide ions [1]. In contrast, conjugated aromatic olefins defy the cosolvent hypothesis entirely, as their hydrolysis rates remain unaffected by phase-transfer dynamics. Instead, methanesulfonamide adopts a distinct catalytic role in these systems, as detailed in Section 2.2 [7].

General Acid Catalysis in Osmate Ester Hydrolysis

In Sharpless dihydroxylations of conjugated aromatic olefins, methanesulfonamide transitions from a cosolvent to a general acid catalyst. The weakly acidic NH group (predicted pK~a~ ≈ 10.87) protonates the osmate ester intermediate, lowering the activation energy for hydrolysis. This proton transfer stabilizes the transition state and accelerates the cleavage of the osmate ester into the vicinal diol product [1] [7].

The catalytic mechanism involves two key steps:

  • Protonation of the Os(VI) Intermediate: Methanesulfonamide donates a proton to the electrophilic oxygen atom of the osmate ester, generating a more reactive oxonium species.
  • Nucleophilic Attack by Water: The protonated intermediate undergoes rapid nucleophilic substitution by water, yielding the diol and regenerating osmium tetroxide for subsequent cycles [1].

This dual role—cosolvent for aliphatic systems and acid catalyst for aromatic substrates—highlights methanesulfonamide’s adaptability in diverse electronic environments.

Steric and Electronic Modulation of Reaction Kinetics

The steric bulk and electronic properties of substrates profoundly influence methanesulfonamide’s efficacy. In aliphatic olefins, bulky substituents adjacent to the double bond hinder hydroxide ion access to the osmate ester, amplifying the cosolvent effect. For instance, methyl groups at the 5-position of polyaniline derivatives increase backbone torsion, reducing conductivity by three orders of magnitude due to steric hindrance [3]. Analogously, methanesulfonamide mitigates steric barriers in dihydroxylation by solubilizing hydroxide ions near hindered intermediates.

Electronic effects further modulate reaction kinetics. Conjugated aromatic olefins, with their electron-rich π systems, form osmate esters that are more susceptible to acid-catalyzed hydrolysis. Methanesulfonamide’s proton donation selectively stabilizes charge-separated transition states in these systems, as evidenced by kinetic isotope effect studies [1].

Table 2: Steric and Electronic Effects on Methanesulfonamide-Catalyzed Hydrolysis

SubstrateSteric EnvironmentElectronic ProfileRate Enhancement (With MsNH₂)
Nonterminal AliphaticModerate HindranceLow Polarity1.5x
Terminal AliphaticMinimal HindranceModerate Polarity1.0x (No effect)
Conjugated AromaticHigh HindranceHigh Polarity3.2x

These findings underscore the interplay between molecular structure and catalytic function, positioning methanesulfonamide as a versatile tool for reaction optimization.

Hydroxyl Radical-Initiated Degradation Mechanisms

The hydroxyl radical represents the primary atmospheric oxidant responsible for the initial degradation of methanesulfonamide in the troposphere [1]. Comprehensive kinetic and mechanistic studies have revealed that the reaction between methanesulfonamide and hydroxyl radicals proceeds through distinct hydrogen abstraction pathways, with the abstraction mechanism determining the subsequent oxidation cascade [1] [2].

The overall reaction rate coefficient for the methanesulfonamide plus hydroxyl radical reaction has been experimentally determined to be 1.4 × 10⁻¹³ cubic centimeters per molecule per second at 298 Kelvin [1]. This rate coefficient places methanesulfonamide in the category of moderately reactive atmospheric compounds, exhibiting significantly lower reactivity compared to dimethyl sulfide (2.0 × 10⁻¹¹ cubic centimeters per molecule per second) but higher reactivity than dimethyl sulfone (less than 3.0 × 10⁻¹³ cubic centimeters per molecule per second) [1].

Theoretical quantum chemical calculations combined with chemical kinetic modeling have provided detailed insights into the mechanistic pathways of methanesulfonamide oxidation [2] [3]. The reaction proceeds through two primary hydrogen abstraction channels: abstraction from the methyl group and abstraction from the amino group. The abstraction of a hydrogen atom from the amino group of methanesulfonamide by hydroxyl radicals represents the thermodynamically favored pathway, forming nitrogen-centered methanesulfonamide radicals plus water as the primary products [2] [3].

The energy barrier for amino group hydrogen abstraction has been calculated to be approximately 2.3 kilocalories per mole relative to the separated methanesulfonamide plus hydroxyl radical reactants [2]. This relatively low activation energy contributes to the favorable kinetics of this reaction pathway under atmospheric conditions. The formation of nitrogen-centered radicals represents a unique aspect of methanesulfonamide atmospheric chemistry, as most atmospheric sulfur compounds primarily undergo carbon-centered radical formation [2] [3].

Temperature-dependent kinetic studies have revealed that the methanesulfonamide plus hydroxyl radical reaction exhibits a positive temperature dependence, with rate coefficients increasing from approximately 2.9 × 10⁻¹⁵ cubic centimeters per molecule per second at 200 Kelvin to 3.6 × 10⁻¹³ cubic centimeters per molecule per second at 400 Kelvin [2] [3]. This temperature dependence follows the Arrhenius relationship with an activation energy of 2.3 kilocalories per mole [2].
The subsequent oxidation of nitrogen-centered methanesulfonamide radicals involves rapid reaction with atmospheric molecular oxygen to form corresponding peroxy radical adducts [2] [3]. These peroxy radicals undergo further reactions through established atmospheric chemistry pathways, including self-reactions, reactions with nitric oxide, and reactions with hydroperoxy radicals [2] [3].

The major end products of methanesulfonamide hydroxyl radical-initiated oxidation have been identified through laboratory studies using Fourier transform infrared spectroscopy [1]. The primary products include sulfur dioxide with a molar yield of 0.96 ± 0.15, carbon dioxide with a yield of 0.73 ± 0.11, and nitric acid with a yield of 0.62 ± 0.09 [1]. Minor products include nitrous oxide (0.09 ± 0.02), carbon monoxide (0.28 ± 0.04), and formic acid (0.03 ± 0.01) [1].

The high yield of sulfur dioxide indicates efficient sulfur atom conservation during the oxidation process, suggesting that the sulfonyl group remains intact during the initial stages of degradation [1]. The formation of nitric acid as a major product demonstrates the incorporation of atmospheric nitrogen oxides into the oxidation mechanism, likely through the reaction of nitrogen-centered intermediates with nitric oxide [1].

ProductMolar YieldUncertaintyChemical Significance
Sulfur dioxide0.96±0.15Primary sulfur product [1]
Carbon dioxide0.73±0.11Complete carbon oxidation [1]
Nitric acid0.62±0.09Nitrogen incorporation [1]
Nitrous oxide0.09±0.02Minor nitrogen product [1]
Carbon monoxide0.28±0.04Partial carbon oxidation [1]
Formic acid0.03±0.01Minor organic product [1]

Chlorine Atom-Mediated Reaction Dynamics

Chlorine atom-initiated oxidation of methanesulfonamide represents an important atmospheric degradation pathway, particularly in coastal and marine environments where chlorine atom concentrations are elevated [4] [5]. The reaction mechanism and kinetics of chlorine atom interactions with methanesulfonamide have been elucidated through high-level quantum chemical calculations and chemical kinetic modeling [4] [5].

The overall rate coefficient for the methanesulfonamide plus chlorine atom reaction has been calculated to be 1.7 × 10⁻¹⁴ cubic centimeters per molecule per second at 300 Kelvin [4]. This rate coefficient is approximately one order of magnitude smaller than the corresponding hydroxyl radical reaction rate coefficient, indicating that chlorine atom-mediated degradation represents a secondary oxidation pathway under most atmospheric conditions [4] [5].

The chlorine atom-initiated oxidation of methanesulfonamide proceeds primarily through hydrogen abstraction from the methyl group, forming carbon-centered radicals plus hydrogen chloride as the primary products [4] [5]. This mechanistic preference contrasts with hydroxyl radical-initiated oxidation, which favors nitrogen-centered radical formation [4] [5]. The energy barrier for methyl group hydrogen abstraction by chlorine atoms has been calculated to be approximately 4.8 kilocalories per mole, significantly higher than the corresponding barrier for hydroxyl radical abstraction [4].

The temperature dependence of the chlorine atom reaction exhibits a strong positive correlation, with rate coefficients increasing from approximately 6.6 × 10⁻¹⁶ cubic centimeters per molecule per second at 200 Kelvin to 1.7 × 10⁻¹⁴ cubic centimeters per molecule per second at 300 Kelvin [4] [5]. This temperature dependence reflects the higher activation energy associated with chlorine atom-mediated hydrogen abstraction compared to hydroxyl radical abstraction [4] [5].

Carbon-centered methanesulfonamide radicals formed through chlorine atom abstraction undergo rapid reaction with atmospheric molecular oxygen to form corresponding peroxy radical adducts [4] [5]. These peroxy radicals participate in complex atmospheric chemistry cycles, ultimately leading to the formation of similar end products as those observed in hydroxyl radical-initiated oxidation [4] [5].

The atmospheric significance of chlorine atom-mediated methanesulfonamide degradation varies considerably with geographic location and atmospheric conditions [4] [5]. In coastal marine environments, where chlorine atom concentrations can reach 10³ to 10⁴ atoms per cubic centimeter, chlorine atom-initiated oxidation may contribute significantly to total methanesulfonamide removal [4] [5]. In continental environments, where chlorine atom concentrations are typically one to two orders of magnitude lower, this pathway represents a minor contribution to total atmospheric loss [4] [5].

The formation of hydrogen chloride as a primary product of chlorine atom-mediated degradation has important implications for atmospheric acidity and heterogeneous chemistry [4] [5]. Hydrogen chloride can undergo uptake to atmospheric aerosols and cloud droplets, contributing to the overall chlorine budget of the marine boundary layer [4] [5].

Tropospheric Lifetime Calculations and Climate Impacts

The atmospheric lifetime of methanesulfonamide represents a critical parameter for assessing its environmental impact and climate relevance [1] [6]. Comprehensive lifetime calculations must account for multiple removal processes, including gas-phase chemical reactions, heterogeneous uptake, and physical removal through deposition [1] [6].

The tropospheric lifetime of methanesulfonamide with respect to hydroxyl radical reactions has been calculated to be approximately 75 to 80 days, assuming a global average hydroxyl radical concentration of 1.1 × 10⁶ molecules per cubic centimeter [1] [6]. This lifetime places methanesulfonamide in the category of moderately long-lived atmospheric trace gases, with sufficient atmospheric residence time to undergo long-range transport and contribute to regional and global atmospheric chemistry [1] [6].
However, the effective atmospheric lifetime of methanesulfonamide is significantly shorter due to its high solubility and efficient removal through oceanic deposition [6]. The Henry's law constant for methanesulfonamide has been experimentally determined to range from 3.3 × 10⁴ to 6.5 × 10⁵ molar per atmosphere, indicating extremely high aqueous solubility [6]. This high solubility results in efficient uptake to ocean surface waters, with a deposition lifetime of approximately 30.5 ± 23.5 hours in the marine boundary layer [6].

The dominance of deposition removal over gas-phase chemical reactions fundamentally alters the atmospheric fate of methanesulfonamide compared to other atmospheric sulfur compounds [6]. While compounds such as dimethyl sulfide and dimethyl sulfoxide are primarily removed through gas-phase oxidation, methanesulfonamide removal is controlled by physical deposition processes [6]. This difference in removal mechanisms has important implications for the spatial distribution and atmospheric impact of methanesulfonamide [6].

Removal ProcessLifetimeRelative ImportanceEnvironmental Significance
Oceanic deposition30.5 ± 23.5 hoursPrimary (90%+)Controls spatial distribution [6]
Hydroxyl radical reaction75-80 daysSecondary (5-10%)Produces climate-active compounds [1]
Chlorine atom reaction~400 daysMinor (<1%)Coastal environments only [4]

The climate impact of methanesulfonamide depends on both its direct radiative properties and its role in the formation of secondary climate-active compounds [1] [6]. Direct radiative forcing by methanesulfonamide itself is expected to be negligible due to its low atmospheric concentrations and short effective lifetime [6]. However, the oxidation products of methanesulfonamide, particularly sulfur dioxide and nitric acid, can contribute to secondary aerosol formation and influence cloud condensation nuclei concentrations [1].

The formation of sulfur dioxide from methanesulfonamide oxidation represents a potential source of sulfate aerosols in the marine atmosphere [1]. Sulfate aerosols are known to have significant cooling effects on global climate through direct scattering of solar radiation and indirect effects on cloud properties [1]. The quantitative assessment of this climate impact requires detailed atmospheric modeling studies that account for the spatial and temporal distribution of methanesulfonamide emissions and oxidation [1].

The nitric acid production from methanesulfonamide oxidation can contribute to atmospheric acidity and nitrogen deposition to marine ecosystems [1]. Nitric acid is highly soluble and rapidly removed from the atmosphere through wet deposition, potentially transferring reactive nitrogen from the atmosphere to ocean surface waters [1]. This nitrogen input may have implications for marine primary productivity and ecosystem dynamics [1].

Marine Biogenic Emission Patterns and Flux Quantification

Marine biogenic emissions represent the primary source of atmospheric methanesulfonamide, with significant spatial and temporal variability linked to ocean biological activity [7] [8]. The first atmospheric measurements of methanesulfonamide were conducted over the Arabian Sea during the Air Quality and Climate Change in the Arabian Basin measurement campaign, revealing unprecedented insights into marine emission patterns [7] [8].

Atmospheric concentrations of methanesulfonamide exhibit strong spatial variability, with peak mixing ratios of approximately 60 picomoles per mole observed over regions of high biological activity [7] [8]. Background marine concentrations typically range from 20 to 50 picomoles per mole, with concentrations near the detection limit in regions of low biological activity [7] [8]. The spatial distribution of methanesulfonamide concentrations shows strong correlation with surface ocean chlorophyll concentrations, indicating a direct link between phytoplankton activity and atmospheric emissions [7] [8].

The Somalia upwelling region represents a particularly significant source of atmospheric methanesulfonamide, with elevated concentrations persisting for several days downwind of the upwelling center [7] [8]. This region is characterized by intense biological activity driven by nutrient-rich deep waters brought to the surface through wind-driven upwelling [7] [8]. The correlation between upwelling intensity and methanesulfonamide concentrations suggests that the emission mechanism is directly linked to marine primary productivity [7] [8].

Marine RegionMSAM Concentration (pptv)DMS Concentration (pptv)MSAM/DMS RatioBiological Activity
Somalia upwelling40-120100-5000.1-0.27Very high [7]
Arabian Sea general20-60100-3000.1-0.2High [7]
Red Sea~60300-5000.1-0.15Moderate [7]
Gulf of Aden~60300-5000.1-0.15Moderate [7]
Background marine<20100-200<0.1Low [7]

The emission ratio of methanesulfonamide to dimethyl sulfide provides important insights into the relative importance of different marine biogenic processes [7] [8]. In regions of high biological activity, methanesulfonamide emissions can reach 10% to 27% of concurrent dimethyl sulfide emissions, indicating that methanesulfonamide represents a significant component of marine sulfur emissions [7] [8]. This emission ratio is remarkably consistent across different marine regions, suggesting a common biological source mechanism [7] [8].

Temporal variability in methanesulfonamide concentrations correlates strongly with diel cycles of marine biological activity [7] [8]. Afternoon maximum concentrations reflect the peak photosynthetic activity of marine phytoplankton, while nighttime minimum concentrations correspond to reduced biological activity [7] [8]. This temporal pattern is consistent with direct emission from marine microorganisms rather than secondary formation from other compounds [7] [8].

The global flux of methanesulfonamide from marine sources remains poorly constrained due to limited measurement coverage and the high spatial variability of emissions [7] [8]. Extrapolation from Arabian Sea measurements suggests that total global marine methanesulfonamide emissions could range from 0.1 to 1.0 teragrams per year, assuming similar emission ratios to dimethyl sulfide in other ocean regions [7] [8]. However, this estimate carries large uncertainties due to the limited geographic coverage of measurements and the unknown seasonal variability of emissions [7] [8].

The biological mechanisms responsible for methanesulfonamide production in marine environments remain largely unknown [7] [8]. The presence of both sulfur and nitrogen in the molecular structure suggests potential involvement in marine nutrient cycling processes [7] [8]. The sulfonamide functional group is relatively uncommon in marine natural products, indicating that methanesulfonamide production may be associated with specific metabolic pathways or environmental conditions [7] [8].

The environmental significance of marine methanesulfonamide emissions extends beyond their direct atmospheric impact to potential roles in marine boundary layer chemistry and aerosol formation [7] [8]. The high hydrogen-bonding capacity of methanesulfonamide due to its sulfonyl and amino functional groups suggests potential involvement in atmospheric nucleation processes [7] [8]. Laboratory studies investigating the nucleation potential of methanesulfonamide and its oxidation products are needed to assess this possibility [7] [8].

The seasonal and interannual variability of methanesulfonamide emissions likely reflects changes in marine biological activity driven by climate variability and ocean circulation patterns [7] [8]. The strong correlation between emissions and upwelling intensity suggests that methanesulfonamide flux may be sensitive to changes in wind patterns and ocean temperature gradients [7] [8]. Long-term monitoring studies are needed to quantify these relationships and assess potential impacts of climate change on methanesulfonamide emissions [7] [8].

XLogP3

-1.1

UNII

98YB2P6NHR

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (98.08%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.08%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3144-09-0

General Manufacturing Information

Methanesulfonamide: ACTIVE

Dates

Last modified: 08-15-2023

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